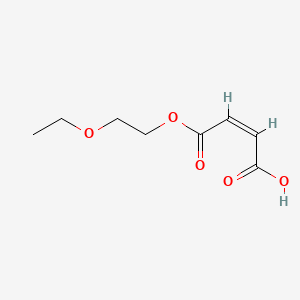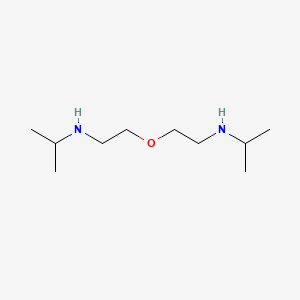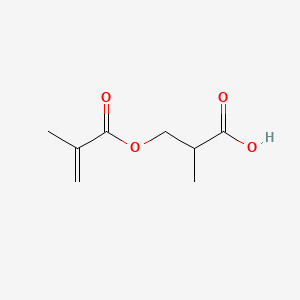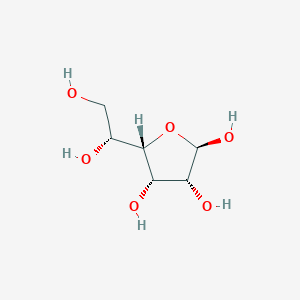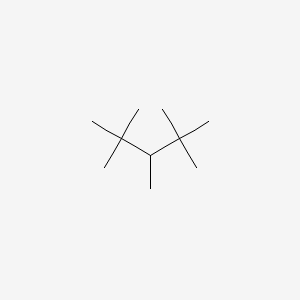
2,2,3,4,4-Pentamethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,4,4-Pentamethylpentane is an organic compound with the molecular formula C₁₀H₂₂. It is a branched alkane, specifically a pentane derivative, characterized by the presence of five methyl groups attached to the main carbon chain. This compound is known for its unique structural properties and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2,2,3,4,4-Pentamethylpentane can be synthesized through catalytic hydrogenation of specific alkenes. The double bond is typically located between the third and fourth carbons, with two methyl groups on the third carbon and three methyl groups on the fourth carbon . The reaction conditions often involve the use of a hydrogen gas atmosphere and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
2,2,3,4,4-Pentamethylpentane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it can undergo complete combustion to produce carbon dioxide and water.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Halogenation typically uses halogens (Cl₂, Br₂) in the presence of UV light or a radical initiator.
Combustion: Requires an excess of oxygen (O₂) and an ignition source.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids.
Substitution: Halogenated alkanes.
Combustion: Carbon dioxide (CO₂) and water (H₂O).
科学的研究の応用
2,2,3,4,4-Pentamethylpentane is utilized in various scientific research fields:
Biology: Studied for its interactions with biological membranes and its potential effects on cellular processes.
Medicine: Investigated for its potential use as a solvent or carrier in pharmaceutical formulations.
Industry: Employed as a solvent in chemical reactions and as a standard in analytical techniques.
作用機序
The mechanism of action of 2,2,3,4,4-Pentamethylpentane involves its interactions at the molecular level. As a non-polar compound, it can dissolve non-polar substances and interact with hydrophobic regions of biological molecules. Its effects are primarily due to its physical properties, such as solubility and volatility, rather than specific chemical reactivity.
類似化合物との比較
Similar Compounds
2,2,3,3,4-Pentamethylpentane: Another isomer with a slightly different arrangement of methyl groups.
2,2,4,4-Tetramethylpentane: Lacks one methyl group compared to 2,2,3,4,4-Pentamethylpentane.
2,2,3,3-Tetramethylbutane: A smaller alkane with fewer carbon atoms and methyl groups.
Uniqueness
This compound is unique due to its specific branching pattern, which affects its physical and chemical properties. Its high degree of branching leads to lower boiling and melting points compared to its linear counterparts, making it useful in applications requiring volatile solvents.
特性
CAS番号 |
16747-45-8 |
|---|---|
分子式 |
C10H22 |
分子量 |
142.28 g/mol |
IUPAC名 |
2,2,3,4,4-pentamethylpentane |
InChI |
InChI=1S/C10H22/c1-8(9(2,3)4)10(5,6)7/h8H,1-7H3 |
InChIキー |
OWFKEHICSVOVAC-UHFFFAOYSA-N |
正規SMILES |
CC(C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



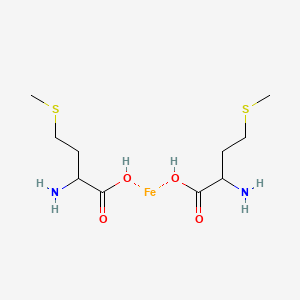


![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
